molecular formula C16H19NO5 B11518362 Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate

Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate

Cat. No.: B11518362
M. Wt: 305.32 g/mol
InChI Key: NQVQKQOSVVEYQJ-UHFFFAOYSA-N
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Description

Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
  • Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate
  • Methyl 2,4-dioxobutanoate derivatives

Uniqueness

Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate is unique due to its specific structural features, such as the benzodioxole ring and the cyclohexylcarbonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

methyl 6-(cyclohexanecarbonylamino)-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C16H19NO5/c1-20-16(19)11-7-13-14(22-9-21-13)8-12(11)17-15(18)10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,17,18)

InChI Key

NQVQKQOSVVEYQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1NC(=O)C3CCCCC3)OCO2

Origin of Product

United States

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